molecular formula C17H15FN4O2S B12011238 4-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione CAS No. 677767-58-7

4-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione

Cat. No.: B12011238
CAS No.: 677767-58-7
M. Wt: 358.4 g/mol
InChI Key: SBUMXOSEYHJYRI-VXLYETTFSA-N
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Preparation Methods

Synthetic Routes:: The synthesis of this compound involves the condensation of 3-ethoxy-4-hydroxybenzaldehyde with 4-fluorophenylhydrazine in the presence of a suitable catalyst. The reaction proceeds via an imine intermediate, followed by cyclization to form the triazole ring. The nitrile group is introduced through a cyanation step.

Reaction Conditions::

    Starting Materials: 3-ethoxy-4-hydroxybenzaldehyde, 4-fluorophenylhydrazine

    Catalyst: Acidic or basic conditions

    Solvent: Organic solvent (e.g., ethanol, methanol)

    Temperature: Typically room temperature or reflux

    Major Product: 4-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione

Industrial Production:: While research laboratories often use small-scale synthetic methods, industrial production may involve continuous flow processes or large-scale batch reactions. Optimization of reaction conditions, purification, and yield enhancement are critical for efficient production.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or carboxylic acid.

    Reduction: Reduction of the nitrile group yields the corresponding amine.

    Substitution: Halogenation or other substitution reactions can modify the phenyl ring.

    Common Reagents: Sodium borohydride (for reduction), bromine (for halogenation)

    Major Products: Various derivatives based on the specific reaction conditions.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: It may exhibit antimicrobial, antifungal, or anticancer properties.

    Agriculture: As a potential fungicide or pesticide.

    Materials Science: For designing functional materials based on its unique structure.

Mechanism of Action

The exact mechanism remains an active area of research. Potential molecular targets include enzymes, receptors, or cellular pathways related to the compound’s biological effects.

Comparison with Similar Compounds

While there are no direct analogs, related 1,2,4-triazoles include azole antifungals and herbicides . the specific substitution pattern in our compound sets it apart.

Properties

CAS No.

677767-58-7

Molecular Formula

C17H15FN4O2S

Molecular Weight

358.4 g/mol

IUPAC Name

4-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H15FN4O2S/c1-2-24-15-9-11(3-8-14(15)23)10-19-22-16(20-21-17(22)25)12-4-6-13(18)7-5-12/h3-10,23H,2H2,1H3,(H,21,25)/b19-10+

InChI Key

SBUMXOSEYHJYRI-VXLYETTFSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)F)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)F)O

Origin of Product

United States

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